molecular formula C32H43NO10 B13841143 Lactosyl maprotiline-d5

Lactosyl maprotiline-d5

Cat. No.: B13841143
M. Wt: 606.7 g/mol
InChI Key: KTPQVFNPAHZOPE-PGAUCXTBSA-N
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Description

Lactosyl maprotiline-d5 is a deuterated derivative of lactosyl maprotiline, which is a conjugate of lactose and maprotiline. Maprotiline is a tetracyclic antidepressant known for its efficacy in treating depressive disorders. The deuterated form, this compound, is primarily used in scientific research, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lactosyl maprotiline-d5 involves the conjugation of deuterated lactose with maprotiline. The reaction typically requires a catalyst and specific reaction conditions to ensure the successful attachment of the deuterated lactose to the maprotiline molecule. The process involves multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

Lactosyl maprotiline-d5 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized this compound derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

Lactosyl maprotiline-d5 exerts its effects by inhibiting the reuptake of norepinephrine at presynaptic nerve endings, thereby increasing its concentration in the synaptic clefts of the brain. This action enhances adrenergic synaptic transmission, which is believed to be responsible for its antidepressant effects. The compound also interacts with various molecular targets, including cellular retinoic acid binding protein 1 (CRABP1), and affects pathways such as the ERK signaling pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lactosyl maprotiline-d5 is unique due to its deuterated lactose conjugate structure, which provides distinct advantages in research applications, such as improved stability and traceability in metabolic studies.

Properties

Molecular Formula

C32H43NO10

Molecular Weight

606.7 g/mol

IUPAC Name

(2R,3S,4R,5S,6S)-2-[(2S,3R,4S,5S,6S)-6-[[1,1-dideuterio-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propyl]-(trideuteriomethyl)amino]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C32H43NO10/c1-33(14-6-12-32-13-11-17(18-7-2-4-9-20(18)32)19-8-3-5-10-21(19)32)30-27(39)26(38)29(23(16-35)41-30)43-31-28(40)25(37)24(36)22(15-34)42-31/h2-5,7-10,17,22-31,34-40H,6,11-16H2,1H3/t17?,22-,23-,24+,25+,26-,27-,28-,29-,30-,31+,32?/m0/s1/i1D3,14D2

InChI Key

KTPQVFNPAHZOPE-PGAUCXTBSA-N

Isomeric SMILES

[2H]C([2H])([2H])N([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)CO)O[C@@H]2[C@H]([C@@H]([C@@H]([C@@H](O2)CO)O)O)O)O)O)C([2H])([2H])CCC34CCC(C5=CC=CC=C53)C6=CC=CC=C46

Canonical SMILES

CN(CCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)C5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O

Origin of Product

United States

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